Citicoline

Catalog No.
S523864
CAS No.
987-78-0
M.F
C14H27N4O11P2+
M. Wt
488.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citicoline

CAS Number

987-78-0

Product Name

Citicoline

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[2-(trimethylazaniumyl)ethoxy]phosphoryl] phosphate

Molecular Formula

C14H27N4O11P2+

Molecular Weight

488.32 g/mol

InChI

InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25)/t9-,11-,12-,13-/m1/s1

InChI Key

RZZPDXZPRHQOCG-BQUFFADESA-N

SMILES

C[N+](C)(C)CCOP(=O)(O)OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O

Solubility

Soluble in DMSO

Synonyms

5'-Diphosphocholine, Cytidine, CDP Choline, Choline, CDP, Choline, Cytidine Diphosphate, Cidifos, Citicholine, Citicoline, Cyticholine, Cytidine 5' Diphosphocholine, Cytidine 5'-Diphosphocholine, Cytidine Diphosphate Choline, Diphosphate Choline, Cytidine

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O

Isomeric SMILES

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O

Description

The exact mass of the compound Citicoline is 488.1 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122002. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Cytosine Nucleotides - Cytidine Diphosphate. It belongs to the ontological category of nucleotide-(amino alcohol)s in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Citicoline and Cognitive Function

One promising area of research investigates citicoline's effect on cognitive function. Studies suggest it might be beneficial for:

  • Age-related cognitive decline: Some research indicates citicoline supplementation may improve memory and cognitive function in elderly individuals with mild cognitive impairment [].
  • Stroke recovery: Studies have shown citicoline might improve cognitive function and functional outcomes after stroke. However, results from different studies can vary.
  • Dementia: Research suggests citicoline may slow the progression of dementia, although more robust studies are needed [].

Citicoline and Neuroprotection

Citicoline's potential neuroprotective properties are another area of scientific interest. Research suggests it might:

  • Support neuronal repair: Citicoline may play a role in repairing damaged nerve cells after injury or stroke [].
  • Reduce cell death: Studies on animals indicate citicoline's anti-apoptotic effects, meaning it might protect cells from programmed cell death [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-4

Exact Mass

488.1

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 5 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 6 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Citicoline is a nutritional supplement and source of choline and cytidine with potential neuroprotective and nootropic activity. Citicoline, also known as cytidine-5-diphosphocholine or CDP-choline, is hydrolyzed into cytidine and choline in the intestine. Following absorption, both cytidine and choline are dispersed, utilized in various biosynthesis pathways, and cross the blood-brain barrier for resynthesis into citicoline in the brain, which is the rate-limiting product in the synthesis of phosphatidylcholine. This agent also increases acetylcholine (Ach), norepinephrine (NE) and dopamine levels in the central nervous system (CNS). In addition, citicoline is involved in the preservation of sphingomyelin and cardiolipin and the restoration of Na+/K+-ATPase activity. Citicoline also increases glutathione synthesis and glutathione reductase activity, and exerts antiapoptotic effects.

MeSH Pharmacological Classification

Nootropic Agents

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BX - Other psychostimulants and nootropics
N06BX06 - Citicoline

Pictograms

Irritant

Irritant

Other CAS

33818-15-4
987-78-0

Wikipedia

Citicoline

Dates

Modify: 2023-08-15
1: Iulia C, Ruxandra T, Costin LB, Liliana-Mary V. Citicoline - a neuroprotector with proven effects on glaucomatous disease. Rom J Ophthalmol. 2017 Jul-Sep;61(3):152-158. Review. PubMed PMID: 29450391; PubMed Central PMCID: PMC5710031.
2: Farooq MU, Min J, Goshgarian C, Gorelick PB. Pharmacotherapy for Vascular Cognitive Impairment. CNS Drugs. 2017 Sep;31(9):759-776. doi: 10.1007/s40263-017-0459-3. Review. PubMed PMID: 28786085.
3: Agarwal S, Patel BM. Is aura around citicoline fading? A systemic review. Indian J Pharmacol. 2017 Jan-Feb;49(1):4-9. doi: 10.4103/0253-7613.201037. Review. PubMed PMID: 28458415; PubMed Central PMCID: PMC5351236.
4: Secades JJ. Citicoline: pharmacological and clinical review, 2016 update. Rev Neurol. 2016 Dec 23;63(S03):S1-S73. Review. Spanish, English. PubMed PMID: 28417449.
5: Karsy M, Brock A, Guan J, Taussky P, Kalani MY, Park MS. Neuroprotective strategies and the underlying molecular basis of cerebrovascular stroke. Neurosurg Focus. 2017 Apr;42(4):E3. doi: 10.3171/2017.1.FOCUS16522. Review. PubMed PMID: 28366066.
6: Salloum IM, Brown ES. Management of comorbid bipolar disorder and substance use disorders. Am J Drug Alcohol Abuse. 2017 Jul;43(4):366-376. doi: 10.1080/00952990.2017.1292279. Epub 2017 Mar 16. Review. PubMed PMID: 28301219.
7: Chen X, Qiu H, Wang C, Yuan Y, Tickner J, Xu J, Zou J. Molecular structure and differential function of choline kinases CHKα and CHKβ in musculoskeletal system and cancer. Cytokine Growth Factor Rev. 2017 Feb;33:65-72. doi: 10.1016/j.cytogfr.2016.10.002. Epub 2016 Oct 8. Review. PubMed PMID: 27769579.
8: El Sayed I, Zaki A, Fayed AM, Shehata GM, Abdelmonem S. A meta-analysis of the effect of different neuroprotective drugs in management of patients with traumatic brain injury. Neurosurg Rev. 2018 Apr;41(2):427-438. doi: 10.1007/s10143-016-0775-y. Epub 2016 Aug 18. Review. PubMed PMID: 27539610.
9: Secades JJ, Alvarez-Sabín J, Castillo J, Díez-Tejedor E, Martínez-Vila E, Ríos J, Oudovenko N. Citicoline for Acute Ischemic Stroke: A Systematic Review and Formal Meta-analysis of Randomized, Double-Blind, and Placebo-Controlled Trials. J Stroke Cerebrovasc Dis. 2016 Aug;25(8):1984-96. doi: 10.1016/j.jstrokecerebrovasdis.2016.04.010. Epub 2016 May 24. Review. PubMed PMID: 27234918.
10: Grieb P, Jünemann A, Rekas M, Rejdak R. Citicoline: A Food Beneficial for Patients Suffering from or Threated with Glaucoma. Front Aging Neurosci. 2016 Apr 8;8:73. doi: 10.3389/fnagi.2016.00073. eCollection 2016. Review. PubMed PMID: 27092075; PubMed Central PMCID: PMC4824764.
11: Solovieva EY, Farrahova KI, Karneev AN, Chipova DT. [Phospholipids metabolism disorders in acute stroke]. Zh Nevrol Psikhiatr Im S S Korsakova. 2016;116(1):104-112. doi: 10.17116/jnevro201611611104-112. Review. Russian. PubMed PMID: 27045147.
12: Siddiqi N, Harrison JK, Clegg A, Teale EA, Young J, Taylor J, Simpkins SA. Interventions for preventing delirium in hospitalised non-ICU patients. Cochrane Database Syst Rev. 2016 Mar 11;3:CD005563. doi: 10.1002/14651858.CD005563.pub3. Review. PubMed PMID: 26967259.
13: Gore C, Wu C. Medical Therapies of Amblyopia: Translational Research to Expand Our Treatment Armamentarium. Semin Ophthalmol. 2016;31(1-2):155-8. doi: 10.3109/08820538.2015.1114851. Review. PubMed PMID: 26959141.
14: Schmidt A, Minnerup J. Promoting recovery from ischemic stroke. Expert Rev Neurother. 2016;16(2):173-86. doi: 10.1586/14737175.2016.1134324. Epub 2016 Jan 11. Review. PubMed PMID: 26689223.
15: Roberti G, Tanga L, Michelessi M, Quaranta L, Parisi V, Manni G, Oddone F. Cytidine 5'-Diphosphocholine (Citicoline) in Glaucoma: Rationale of Its Use, Current Evidence and Future Perspectives. Int J Mol Sci. 2015 Nov 30;16(12):28401-17. doi: 10.3390/ijms161226099. Review. PubMed PMID: 26633368; PubMed Central PMCID: PMC4691046.
16: Tuttolomondo A, Pecoraro R, Arnao V, Maugeri R, Iacopino DG, Pinto A. Developing drug strategies for the neuroprotective treatment of acute ischemic stroke. Expert Rev Neurother. 2015;15(11):1271-84. doi: 10.1586/14737175.2015.1101345. Epub 2015 Oct 15. Review. PubMed PMID: 26469760.
17: Gareri P, Castagna A, Cotroneo AM, Putignano S, De Sarro G, Bruni AC. The role of citicoline in cognitive impairment: pharmacological characteristics, possible advantages, and doubts for an old drug with new perspectives. Clin Interv Aging. 2015 Sep 3;10:1421-9. doi: 10.2147/CIA.S87886. eCollection 2015. Review. Erratum in: Clin Interv Aging. 2015;10:1625. PubMed PMID: 26366063; PubMed Central PMCID: PMC4562749.
18: Wu S, Kutlubaev MA, Chun HY, Cowey E, Pollock A, Macleod MR, Dennis M, Keane E, Sharpe M, Mead GE. Interventions for post-stroke fatigue. Cochrane Database Syst Rev. 2015 Jul 2;(7):CD007030. doi: 10.1002/14651858.CD007030.pub3. Review. PubMed PMID: 26133313.
19: Martynov MY, Gusev EI. Current knowledge on the neuroprotective and neuroregenerative properties of citicoline in acute ischemic stroke. J Exp Pharmacol. 2015 Oct 1;7:17-28. doi: 10.2147/JEP.S63544. eCollection 2015. Review. PubMed PMID: 27186142; PubMed Central PMCID: PMC4863531.
20: Wignall ND, Brown ES. Citicoline in addictive disorders: a review of the literature. Am J Drug Alcohol Abuse. 2014 Jul;40(4):262-8. doi: 10.3109/00952990.2014.925467. Epub 2014 Jun 20. Review. PubMed PMID: 24950234; PubMed Central PMCID: PMC4139283.

Explore Compound Types